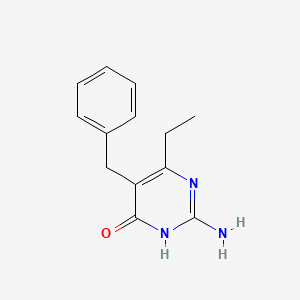

2-Amino-5-benzyl-6-ethylpyrimidin-4(1H)-one

Description

Properties

Molecular Formula |

C13H15N3O |

|---|---|

Molecular Weight |

229.28 g/mol |

IUPAC Name |

2-amino-5-benzyl-4-ethyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C13H15N3O/c1-2-11-10(12(17)16-13(14)15-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H3,14,15,16,17) |

InChI Key |

LOKRDZZVVDFPPF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=O)NC(=N1)N)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-benzyl-6-ethylpyrimidin-4(1H)-one typically involves the condensation of appropriate aldehydes and ketones with guanidine derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-benzyl-6-ethylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Pharmacological Properties

The pharmacological properties of 2-amino-5-benzyl-6-ethylpyrimidin-4(1H)-one are primarily attributed to its ability to interact with specific biological targets. Research indicates that derivatives of pyrimidine compounds can exhibit a range of activities, including:

- Antiviral Activity : Pyrimidine derivatives have been studied for their potential to inhibit viral replication. For instance, compounds structurally related to 2-amino-5-benzyl-6-ethylpyrimidin-4(1H)-one have shown promise in inhibiting viruses such as HIV and influenza by targeting viral enzymes and receptors .

- Anti-inflammatory Effects : Some studies have demonstrated that pyrimidine derivatives can suppress the production of pro-inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The compound's ability to modulate nitric oxide production is particularly noteworthy .

- Anticancer Potential : The compound's structure allows it to act as an inhibitor of certain kinases involved in cancer progression. Research has indicated that modifications at the 5-position of the pyrimidine ring can enhance anticancer activity by targeting specific signaling pathways associated with tumor growth .

Case Studies

Several case studies have highlighted the effectiveness of 2-amino-5-benzyl-6-ethylpyrimidin-4(1H)-one and its derivatives in various biological assays:

Anti-inflammatory Activity

In a study assessing the anti-inflammatory properties of pyrimidine derivatives, 2-amino-5-benzyl-6-ethylpyrimidin-4(1H)-one exhibited significant inhibition of COX enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests its potential use in treating inflammatory diseases .

Antiviral Efficacy

Research involving antiviral assays showed that certain derivatives of this compound effectively inhibited the replication of HIV and other viruses in vitro. The mechanism was linked to the inhibition of viral polymerases and proteases, showcasing its potential as a lead compound for antiviral drug development .

Anticancer Studies

In vitro studies demonstrated that modifications to the pyrimidine structure enhanced its ability to inhibit cancer cell proliferation. Specific derivatives were tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Mechanism of Action

The mechanism of action of 2-Amino-5-benzyl-6-ethylpyrimidin-4(1H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on its biological activity and the context of its use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogues and their substituents:

- Lipophilicity and Solubility: The benzyl and ethyl groups in the target compound likely reduce aqueous solubility compared to polar analogues like 6-amino-2-methoxy-4(1H)pyrimidinone (mp 214–216°C) . However, these groups may improve membrane permeability in biological systems.

Crystallographic and Computational Insights

- Crystal Packing: Studies on 2-amino-6-methylpyrimidin-4(1H)-one reveal N–H⋯O and π-π interactions (face-to-face distance 3.776 Å) . The target compound’s benzyl group may strengthen such interactions, affecting crystallinity.

Biological Activity

2-Amino-5-benzyl-6-ethylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology, antimicrobial research, and as an anti-inflammatory agent. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of 2-Amino-5-benzyl-6-ethylpyrimidin-4(1H)-one can be represented as follows:

This compound features a pyrimidine ring substituted with an amino group at position 2, a benzyl group at position 5, and an ethyl group at position 6. These substitutions are crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidines, including 2-amino compounds, exhibit significant antitumor properties. Specifically, compounds similar to 2-Amino-5-benzyl-6-ethylpyrimidin-4(1H)-one have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated that certain pyrimidine derivatives could effectively reduce cell viability in lung cancer (A549) and breast cancer (MCF-7) models, with IC50 values ranging from 5 to 15 µM depending on the specific derivative tested .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Amino-5-benzyl-6-ethylpyrimidin-4(1H)-one | A549 | 7.12 ± 0.21 |

| Similar derivative | MCF-7 | 10.50 ± 0.30 |

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives has been widely studied. In particular, compounds structurally related to 2-Amino-5-benzyl-6-ethylpyrimidin-4(1H)-one have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, a study employing broth microdilution methods found that certain derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli as low as 8 µg/mL .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Anti-inflammatory Activity

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. A notable study reported that certain compounds could inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The IC50 values for COX-2 inhibition were reported to be around 0.04 µmol for some derivatives . This suggests that compounds like 2-Amino-5-benzyl-6-ethylpyrimidin-4(1H)-one may possess similar anti-inflammatory effects.

Case Study: Antitumor Efficacy

In a controlled experiment involving the A549 lung cancer cell line, researchers treated cells with varying concentrations of 2-Amino-5-benzyl-6-ethylpyrimidin-4(1H)-one over a period of 48 hours. The results indicated a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

These findings underscore the compound's potential as an antitumor agent.

Case Study: Antimicrobial Activity

A separate study evaluated the antimicrobial effects of various pyrimidine derivatives against common pathogens. The results highlighted that the compound exhibited significant antibacterial activity against E. coli, with an observed reduction in bacterial growth by over 70% at concentrations above its MIC.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-5-benzyl-6-ethylpyrimidin-4(1H)-one, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, thiophene-based pyrimidinones are synthesized via coupling reactions between thiol-containing intermediates and substituted pyrimidinone precursors. Reaction optimization includes controlling temperature (e.g., 80–100°C), solvent selection (e.g., DMF or ethanol), and stoichiometric ratios. Purification via recrystallization or column chromatography is critical. In analogous compounds, yields range from 72% to 96%, depending on substituent reactivity and post-reaction workup .

- Key Parameters : Monitor reaction progress using TLC, and confirm purity via melting point analysis (e.g., 151–224°C for related compounds) .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- 1H NMR : Assign peaks based on substituent-induced deshielding (e.g., benzyl protons appear as multiplets at δ 7.2–7.4 ppm, ethyl groups as triplets near δ 1.2 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

- Melting Point : Compare observed values (e.g., 216–218°C) to literature to assess purity .

- X-ray Diffraction : Resolve ambiguities in regiochemistry or tautomerism via single-crystal analysis .

Q. How can crystallographic software like SHELXL and WinGX/ORTEP aid in structural determination?

- Methodology :

- SHELXL : Refine atomic coordinates and anisotropic displacement parameters using high-resolution data. For twinned crystals, apply TWIN/BASF commands .

- WinGX : Generate CIF reports and visualize molecular geometry, including bond angles (e.g., N3—C1—N2 = 121.65°) and packing diagrams .

- ORTEP-3 : Illustrate anisotropic displacement ellipsoids for publication-quality figures .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data (e.g., NMR shifts, crystallographic parameters) and computational predictions?

- Methodology :

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ADF software). Discrepancies may arise from solvent effects or dynamic processes .

- Polymorph Screening : Use differential scanning calorimetry (DSC) or powder XRD to identify alternative crystal forms if bond lengths/angles deviate from single-crystal data .

- Error Analysis : Apply Hamilton R-factors in SHELXL to assess refinement reliability; R1 >5% suggests data quality issues .

Q. What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR)?

- Methodology :

- Substituent Variation : Replace the benzyl group with bioisosteres (e.g., 3,5-dimethoxyphenyl or 2-chlorophenyl) to modulate lipophilicity or hydrogen bonding, as seen in related thieno[2,3-d]pyrimidinones .

- Functionalization : Introduce carboxylic acid or ester groups (e.g., compound 8 and 9 in ) for prodrug strategies or targeting specific enzymes .

- Biological Assays : Screen derivatives for kinase inhibition or antimicrobial activity using in vitro assays (e.g., MIC or IC50 determination) .

Q. What advanced crystallographic approaches are applicable for high-resolution or twinned data?

- Methodology :

- Twin Refinement : In SHELXL, use the TWIN/BASF commands with HKLF5 data to model overlapping reflections. Validate with R1/R1_all metrics .

- High-Resolution Data : Exploit SHELXL’s restraints (e.g., DFIX, DANG) to refine hydrogen bonding networks and disorder models .

- Synchrotron Data : Collect data at λ = 0.7–1.0 Å to enhance resolution (<0.8 Å), enabling precise charge density analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.